6-溴-5-苯基-1,2,4-三嗪-3-胺

描述

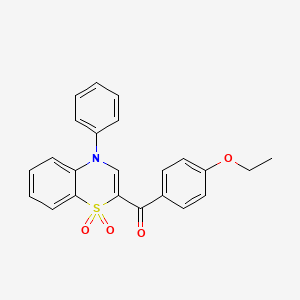

“6-Bromo-5-phenyl-1,2,4-triazin-3-amine” is a derivative of 1,2,4-triazine, a heterocyclic compound . Triazines are significant moieties in biologically important molecules . They are known for their rich nitrogen content, high chemical stability, and the heteroatom effect (HAE), which leads to various practical applications .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including “6-Bromo-5-phenyl-1,2,4-triazin-3-amine”, involves various synthetic routes. These include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .

Molecular Structure Analysis

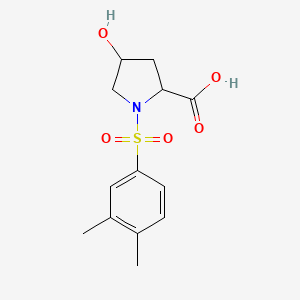

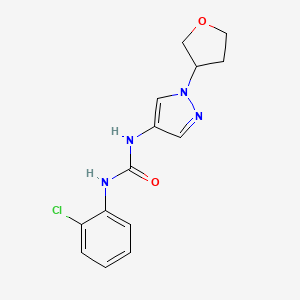

The molecular structure of “6-Bromo-5-phenyl-1,2,4-triazin-3-amine” is characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms . This structure is analogous to the benzene ring but with three carbons replaced by nitrogens .

Chemical Reactions Analysis

Triazines, including “6-Bromo-5-phenyl-1,2,4-triazin-3-amine”, undergo a variety of organic transformations. These include electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

科学研究应用

化学反应和合成

6-溴-5-苯基-1,2,4-三嗪-3-胺是一种用途广泛的化合物,用于各种化学反应和合成工艺。该化合物发生氨化反应,形成3-氨基-1,2,4-三嗪,有时会产生环收缩产物和二聚体等副产物。这些反应受离去基团性质的影响,并且氨化可以根据此性质遵循不同的机理(Rykowski & Plas, 1982)。此外,6-溴-5-苯基-1,2,4-三嗪-3-胺可以参与与重氮甲烷、胺和各种溴乙酸酯的反应,导致N-甲基化或形成N-取代-氨基-三嗪(Mansour & Ibrahim, 1973)。

爆炸物和小分子的检测

6-溴-5-苯基-1,2,4-三嗪-3-胺衍生物在掺入发光共价有机聚合物(COP)中时,在检测硝基芳香炸药和小有机分子方面显示出巨大的潜力。这些COP对低浓度的苦味酸(PA)和2,4,6-三硝基甲苯(TNT)等物质表现出高灵敏度、快速响应时间和高选择性(Xiang & Cao, 2012)。

杂环化学和分子结构

6-溴-5-苯基-1,2,4-三嗪-3-胺是杂环化学研究的核心。其衍生物被合成并研究其分子结构,从而深入了解分子间相互作用和电子性质。这种合成涉及各种杂环成分,如吡唑、哌啶和苯胺部分,并采用X射线晶体学、Hirshfeld和DFT计算等方法来理解这些化合物内的分子堆积和相互作用(Shawish et al., 2021)。

材料科学和聚合物合成

在材料科学领域,6-溴-5-苯基-1,2,4-三嗪-3-胺的衍生物用于合成新型热稳定和有机可溶芳族聚酰胺,其主链为苯基-1,3,5-三嗪部分。这些聚合物表现出高玻璃化转变温度、优异的热稳定性,适用于制造具有理想机械性能的材料,如拉伸强度和断裂伸长率(Yu et al., 2012)。

安全和危害

In case of exposure, it is recommended to flush the eyes by separating the eyelids with fingers if it comes into contact with the eyes. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

未来方向

Triazines, including “6-Bromo-5-phenyl-1,2,4-triazin-3-amine”, have provided a new dimension to the design of biologically important organic molecules . Their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably bioactive . Therefore, they hold great potential for future research and applications in various fields, including medicine and chemical biology .

属性

IUPAC Name |

6-bromo-5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDABPGYKVQWCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-phenyl-1,2,4-triazin-3-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

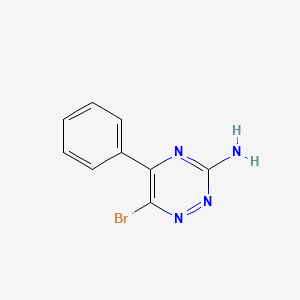

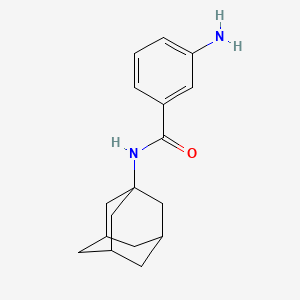

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)

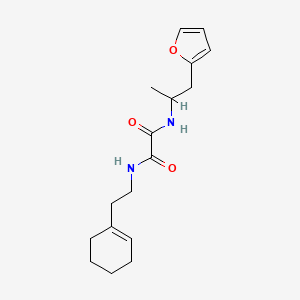

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

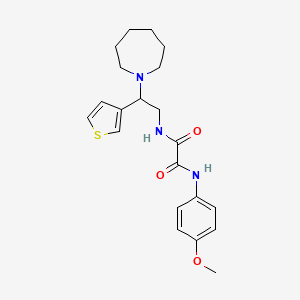

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)